molecular formula C8H14O2S B13336305 7-Oxooctanethioic O-acid

7-Oxooctanethioic O-acid

Cat. No.: B13336305
M. Wt: 174.26 g/mol
InChI Key: IPLZNKCINKZBBZ-UHFFFAOYSA-N
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Description

7-Oxooctanethioic O-acid is a chemical compound with the molecular formula C8H14O2S It is known for its unique structure, which includes a thioic acid group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxooctanethioic O-acid typically involves the reaction of octanoic acid derivatives with sulfur-containing reagents. One common method includes the use of 2,2’-dithiodipyridine in acetonitrile (ACN) as a solvent. The reaction mixture is adjusted to a pH of 7 using sodium phosphate buffer and stirred for a specific duration .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Oxooctanethioic O-acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thioic acid group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

7-Oxooctanethioic O-acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a test compound in mass spectrometry studies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Oxooctanethioic O-acid involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioic acid group can form strong interactions with metal ions and other electrophiles. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

    7-Oxooctanoic acid: A similar compound with a ketone group but lacking the thioic acid group.

    Octanoic acid: A simpler fatty acid without the ketone or thioic acid groups.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

7-oxooctanethioic S-acid

InChI

InChI=1S/C8H14O2S/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

IPLZNKCINKZBBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCC(=O)S

Origin of Product

United States

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